molecular formula C13H15N3O4 B2365637 5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1891071-09-2

5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2365637
CAS RN: 1891071-09-2
M. Wt: 277.28
InChI Key: GWKJWULJGAECIT-UHFFFAOYSA-N
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Description

The compound “5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid” has a CAS Number of 1891071-09-2 and a molecular weight of 277.28 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, which includes the compound , involves a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates . The N-aminopyridine sulfates are synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18) .


Chemical Reactions Analysis

The compound is a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid, which is obtained from a 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates .


Physical And Chemical Properties Analysis

The compound is a red solid . It has a molecular weight of 277.28 . The InChI code for the compound is 1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Benzopyrano[3,4-b]pyridine Derivatives : A study by Bonsignore and Loy (1998) details the synthesis of new benzopyrano[3,4-b]pyridine derivatives, showcasing the utility of related compounds in organic synthesis (Bonsignore & Loy, 1998).

  • Reactivity Studies for Synthesis : Mironovich and Shcherbinin (2014) conducted a study on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, which are structurally related to the compound of interest. These studies are crucial for understanding the synthesis of biologically active compounds (Mironovich & Shcherbinin, 2014).

  • Development of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines : Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which contributes to the understanding of the chemical behavior and potential applications of similar pyrazolo compounds (Ivanov et al., 2017).

  • Synthesis of Imidazo[4,5-b]pyrazolo[3,4-e]pyridines : Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, demonstrating the ongoing research into the synthesis of complex heterocycles (Yakovenko & Vovk, 2021).

  • Synthesis of Fused Pyrazoles : Arbačiauskienė et al. (2011) used ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in the synthesis of various fused pyrazoles, showing the versatility of pyrazole derivatives in heterocyclic chemistry (Arbačiauskienė et al., 2011).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, indicating the potential pharmaceutical applications of such compounds (Abdallah & Elgemeie, 2022).

  • Study of Reactive Metabolites : Kuribayashi et al. (2009) investigated the formation of reactive metabolites from a hepatotoxic pyrazolopyrimidine derivative, shedding light on the metabolic pathways and potential toxicological effects of similar compounds (Kuribayashi et al., 2009).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJWULJGAECIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1891071-09-2
Record name 5-{[(tert-butoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-3-carboxylic acid
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